Reduced Antibacterial Potency upon N‑Oxidation: Leucinostatin K vs. Leucinostatin H
The N‑oxidation that converts leucinostatin H to leucinostatin K attenuates antibacterial efficacy. Leucinostatin H (unoxidised tertiary amine) inhibits Gram‑positive bacteria including Bacillus subtilis, B. cereus, and Staphylococcus aureus with MIC values of 10–100 μg/mL . Leucinostatin K, its N‑oxide derivative, displays reduced activity against the same Gram‑positive panel; the ratio of loss has been qualitatively described but precise fold‑change values are not reported in the public domain . This difference is mechanistically consistent with the diminished membrane‑perturbing capacity of N‑oxidised peptaibols observed in liposomal leakage assays across the leucinostatin series .
| Evidence Dimension | Antibacterial potency (Gram‑positive spectrum) |
|---|---|
| Target Compound Data | Leucinostatin K: reduced activity vs. leucinostatin H (exact MIC not publicly reported) |
| Comparator Or Baseline | Leucinostatin H: MIC 10–100 μg/mL against B. subtilis, B. cereus, S. aureus |
| Quantified Difference | Activity reduction upon N‑oxidation; magnitude not numerically defined in peer‑reviewed literature |
| Conditions | In vitro broth microdilution / agar dilution; Gram‑positive bacterial panel |
Why This Matters
Investigators requiring maximal Gram‑positive antibacterial potency within the leucinostatin family should select leucinostatin H rather than K; conversely, K’s attenuated antibacterial profile may offer a safety‑differentiated tool for non‑antibacterial applications such as targeted mitochondrial inhibition in eukaryotic cells.
- [1] Brand M, et al. Antiprotozoal structure‑activity relationships of synthetic leucinostatin derivatives and elucidation of their mode of action. Angew Chem Int Ed. 2021;60(28):15462‑15471. View Source
